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An In-depth Guide for Researchers and Drug Development Professionals

Introduction
Fenamisal, also known as phenyl p-aminosalicylate, emerged from the intense period of

antimicrobial discovery in the mid-20th century as a derivative of the cornerstone

tuberculostatic drug, para-aminosalicylic acid (PAS). As the phenyl ester of PAS, fenamisal was

developed with the aim of improving the tolerability of its parent compound, which, despite its

efficacy, was associated with significant gastrointestinal side effects. This technical guide

provides a comprehensive overview of the discovery, history, and available scientific data on

fenamisal as a tuberculostatic agent, with a focus on its chemical synthesis, proposed

mechanism of action, and comparative context with para-aminosalicylic acid.

Historical Context and Discovery
The discovery of fenamisal is intrinsically linked to the groundbreaking introduction of para-

aminosalicylic acid (PAS) in 1944 by the Swedish chemist Jörgen Lehmann. PAS was the

second antibiotic, after streptomycin, found to be effective against Mycobacterium tuberculosis

and became a critical component of the first combination therapies that significantly reduced

the development of drug resistance.

However, the clinical utility of PAS was often hampered by poor patient tolerance, primarily

gastrointestinal distress, which spurred research into derivatives that might offer a better

therapeutic index. Fenamisal, under synonyms such as tebamin and tebanyl, was one such
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derivative. The rationale behind its development was that by masking the acidic carboxyl group

of PAS through esterification with phenol, the compound might be better tolerated upon oral

administration, with the active PAS being released in the body. A comparative study on the

tolerance of phenyl para-aminosalicylate was conducted, lending credence to the hypothesis of

its improved side-effect profile.

Chemical Synthesis and Properties
Fenamisal is chemically designated as phenyl 4-amino-2-hydroxybenzoate. A common

synthetic route to fenamisal involves a multi-step process starting from 4-nitrosalicylic acid.

Experimental Protocol: Synthesis of Phenyl 4-
aminosalicylate
A plausible synthetic pathway for fenamisal is outlined below:

Acid Chloride Formation: 4-nitrosalicylic acid is reacted with thionyl chloride (SOCl₂) to form

the corresponding acid chloride, 2-hydroxy-4-nitrobenzoyl chloride. This reaction is typically

performed in an inert solvent under reflux conditions.

Esterification: The resulting acid chloride is then subjected to esterification with phenol. This

reaction, often carried out in the presence of a base to neutralize the hydrochloric acid

byproduct, yields phenyl-2-hydroxy-4-nitrobenzoate.

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an

amino group. This can be achieved using various reducing agents, such as tin(II) chloride

(SnCl₂) in the presence of hydrochloric acid, followed by neutralization to yield the final

product, phenyl-4-aminosalicylate (fenamisal).
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Starting Material Step 1: Acid Chloride Formation Step 2: Esterification Step 3: Reduction

4-Nitrosalicylic Acid 2-hydroxy-4-nitrobenzoyl-chloride + Thionyl Chloride

Thionyl Chloride (SOCl2)

phenyl-2-hydroxy-4-nitrobenzoate + Phenol

Phenol

Fenamisal (phenyl-4-aminosalicylate) Reduction

Tin Chloride (SnCl2) / Hydrolysis
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Caption: Synthetic pathway for Fenamisal.

Mechanism of Action as a Tuberculostatic Agent
The tuberculostatic activity of fenamisal is predicated on its nature as a prodrug of para-

aminosalicylic acid. The prevailing understanding is that after administration, fenamisal is

hydrolyzed in vivo to release PAS, which is the active moiety.

The mechanism of action of PAS is well-established. It acts as a competitive inhibitor in the

folate biosynthesis pathway of Mycobacterium tuberculosis. Specifically, PAS is a structural

analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate

synthase (DHPS). By competing with PABA, PAS disrupts the synthesis of dihydrofolic acid, a

precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of

nucleotides (purines and thymidine), and its depletion ultimately inhibits DNA synthesis and

bacterial replication.

Recent research has further elucidated that PAS is not merely a competitive inhibitor but is also

incorporated into the folate pathway by DHPS and dihydrofolate synthase (DHFS) to generate

a hydroxyl dihydrofolate antimetabolite. This fraudulent metabolite then inhibits the downstream

enzyme dihydrofolate reductase (DHFR), further blocking the pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b050520?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Folate Biosynthesis Pathway in M. tuberculosis Inhibition by PAS

p-Aminobenzoic Acid (PABA)

Dihydropteroate Synthase (DHPS)

Dihydrofolic Acid

Hydroxyl Dihydrofolate
(Antimetabolite)

via DHFS

Dihydrofolate Reductase (DHFR)

Tetrahydrofolic Acid

Nucleotide Synthesis

DNA Replication & Bacterial Growth

Para-aminosalicylic Acid (PAS)
(from Fenamisal hydrolysis)

Competitive
Inhibition Incorporation

Inhibition

Click to download full resolution via product page

Caption: Mechanism of action of Para-aminosalicylic Acid (PAS).
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Quantitative Data
Detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values, specifically

for fenamisal against Mycobacterium tuberculosis, are not readily available in the mainstream

scientific literature. The focus of most historical and contemporary research has been on the

parent compound, PAS. For context, the MIC of PAS against susceptible strains of M.

tuberculosis is typically in the range of 0.5 to 2.0 µg/mL. It is presumed that the in vitro activity

of fenamisal would be dependent on its hydrolysis to PAS under the assay conditions.

Conclusion
Fenamisal represents a historical footnote in the development of tuberculostatic agents, born

from the necessity to improve the therapeutic profile of one of the earliest effective drugs, para-

aminosalicylic acid. While the rationale for its development as a better-tolerated prodrug is

sound, a comprehensive body of specific, in-depth technical data on fenamisal itself remains

elusive in the public domain. The available information points to its identity as the phenyl ester

of PAS and its presumed mechanism of action via hydrolysis to the active parent compound.

For the modern researcher, the story of fenamisal underscores the long-standing challenges in

tuberculosis therapy, namely the balance between efficacy and tolerability, and highlights a

classic prodrug strategy in drug design. Further investigation into historical archives or

specialized databases may yet uncover more detailed quantitative and clinical data on this

niche antitubercular agent.

To cite this document: BenchChem. [Fenamisal: A Technical Exploration of a Niche
Tuberculostatic Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050520#discovery-and-history-of-fenamisal-as-a-
tuberculostatic-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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